![molecular formula C17H27N3O3S B503060 1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane CAS No. 941912-60-3](/img/structure/B503060.png)
1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane
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Overview
Description
The compound “1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane” is a complex organic molecule that contains a piperazine ring and an azepane ring. Piperazine rings are common in many pharmaceutical drugs and have various biological activities. The methoxyphenyl group is a common substituent in organic chemistry and can influence the compound’s physical, chemical, and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, an azepane ring, a sulfonyl group, and a methoxyphenyl group . These functional groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring, for example, is known to undergo reactions with acids and bases, and the sulfonyl group can participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could make the compound basic, and the methoxy group could influence its polarity and solubility .Scientific Research Applications
Anticoronaviral Activity
The compound has been studied for its potential anticoronaviral activity . It’s been synthesized and evaluated for its effectiveness against coronaviruses. This makes it a potential candidate for the development of new antiviral drugs .
Treatment of Benign Prostatic Hyperplasia
The compound has been identified as a metabolite of a drug used in the treatment of benign prostatic hyperplasia (BPH) . It functions as an α1a-adrenceptor antagonist, which can be used for the treatment of BPH and related symptoms .
Docking Simulations and Molecular Dynamics
The compound has been used in docking simulations and molecular dynamics studies . These studies help in understanding the interaction of the compound with various biological targets, aiding in drug design .
Antimicrobial Activity
The compound has been studied for its potential antimicrobial activity . It’s been evaluated for its effectiveness against various microbial strains, making it a potential candidate for the development of new antimicrobial drugs .
5. Synthesis of Novel Chloroquine and Hydroxychloroquine Analogues The compound has been used in the synthesis of novel chloroquine and hydroxychloroquine analogues . These analogues have potential applications in the treatment of malaria, rheumatoid arthritis, lupus, and porphyria cutanea tarda .
Development of Less Toxic Analogues
The compound has been used in the development of less toxic analogues of certain drugs . This is important in improving the safety profile of these drugs, making them more suitable for long-term use .
Mechanism of Action
Target of Action
The primary target of 1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. This interaction can lead to the activation or blockade of these receptors .
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . .
Pharmacokinetics
It is mentioned that the in silico docking and molecular dynamics simulations, binding data together with adme calculations identified promising lead compounds .
Result of Action
It is known that the activation or blockade of α1-ars is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-23-17-8-6-16(7-9-17)18-12-14-20(15-13-18)24(21,22)19-10-4-2-3-5-11-19/h6-9H,2-5,10-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDIZPLENBZARR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane |
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